molecular formula C9H17NO B13304818 8-Methyl-7-oxa-9-azaspiro[4.5]decane

8-Methyl-7-oxa-9-azaspiro[4.5]decane

Cat. No.: B13304818
M. Wt: 155.24 g/mol
InChI Key: RGOWFGFQCAJPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-7-oxa-9-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is part of the broader class of spiro compounds, which are known for their three-dimensional structural properties and inherent rigidity. These properties make spiro compounds valuable in various fields, including drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-7-oxa-9-azaspiro[4.5]decane can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using cost-effective raw materials and efficient reaction conditions. One such method involves the reaction of 1,1-pentamethylene oxalic acid with urea at elevated temperatures (150-200°C) for a short duration (0.5-2 hours), followed by recrystallization to obtain the final product . This method is particularly suitable for large-scale production due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-7-oxa-9-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

8-Methyl-7-oxa-9-azaspiro[4.5]decane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Methyl-7-oxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation . Additionally, the compound can act as an FGFR4 inhibitor, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

8-Methyl-7-oxa-9-azaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

8-methyl-7-oxa-9-azaspiro[4.5]decane

InChI

InChI=1S/C9H17NO/c1-8-10-6-9(7-11-8)4-2-3-5-9/h8,10H,2-7H2,1H3

InChI Key

RGOWFGFQCAJPJJ-UHFFFAOYSA-N

Canonical SMILES

CC1NCC2(CCCC2)CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.